4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of amino, difluoro, and sulfonic acid groups attached to a benzene ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride typically involves the introduction of amino and difluoro groups onto a benzene ring followed by sulfonation. One common method includes the nitration of 3,5-difluorobenzenesulfonic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of amines or other nitrogen-containing compounds.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The presence of amino and sulfonic acid groups allows it to form strong interactions with proteins and other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
- 4-Amino-3-fluorophenylboronic acid
- 4-Amino-3,5-difluorobenzoic acid
Comparison: Compared to similar compounds, 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is unique due to the presence of both difluoro and sulfonic acid groups. This combination enhances its reactivity and versatility in chemical reactions. The sulfonic acid group also increases its solubility in water, making it more suitable for aqueous applications compared to other fluorinated aromatic compounds.
Properties
IUPAC Name |
4-amino-3,5-difluorobenzenesulfonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S.ClH/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXGXAUTUJMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)S(=O)(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.